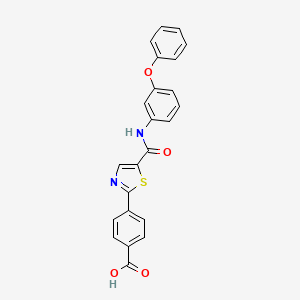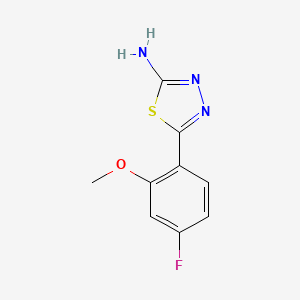![molecular formula C14H26N2O3Si B13707722 1,2-Ethanediamine,N1-[[4-[2-(trimethoxysilyl)ethyl]phenyl]methyl]-](/img/structure/B13707722.png)
1,2-Ethanediamine,N1-[[4-[2-(trimethoxysilyl)ethyl]phenyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Aminoethylaminomethyl)phenethyltrimethoxysilane, mixture of m and p isomers, is an organosilane compound widely used in various industrial and scientific applications. This compound is known for its ability to act as a crosslinking agent, forming durable bonds between organic and inorganic materials. Its unique structure allows it to modify surfaces and enhance the properties of materials it is combined with.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Aminoethylaminomethyl)phenethyltrimethoxysilane typically involves the reaction of phenethyltrimethoxysilane with aminoethylaminomethyl groups. The reaction is carried out under controlled conditions to ensure the formation of both m and p isomers. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields.
Industrial Production Methods
In industrial settings, the production of (Aminoethylaminomethyl)phenethyltrimethoxysilane is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is purified through distillation and other separation techniques to obtain a high-purity mixture of m and p isomers.
Análisis De Reacciones Químicas
Types of Reactions
(Aminoethylaminomethyl)phenethyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Various substituted organosilanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Aminoethylaminomethyl)phenethyltrimethoxysilane is used in a wide range of scientific research applications:
Chemistry: As a crosslinking agent in the synthesis of polymers and composites.
Biology: For surface modification of biomaterials to enhance biocompatibility.
Medicine: In drug delivery systems to improve the stability and targeting of therapeutic agents.
Industry: In coatings, adhesives, and sealants to improve adhesion and durability.
Mecanismo De Acción
The mechanism of action of (Aminoethylaminomethyl)phenethyltrimethoxysilane involves the formation of strong covalent bonds between the silane groups and various substrates. The hydrolyzable methoxy groups react with water to form silanols, which can then condense to form siloxane bonds with other silanols or with hydroxyl groups on surfaces. This results in a durable and stable bond that enhances the properties of the materials.
Comparación Con Compuestos Similares
Similar Compounds
- (Aminopropyl)triethoxysilane
- (Aminophenyl)trimethoxysilane
- (Aminomethyl)phenethyltrimethoxysilane
Uniqueness
(Aminoethylaminomethyl)phenethyltrimethoxysilane is unique due to its dual amino functionality, which allows for multiple points of attachment and enhanced reactivity. This makes it particularly effective as a crosslinking agent and surface modifier compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H26N2O3Si |
|---|---|
Peso molecular |
298.45 g/mol |
Nombre IUPAC |
1-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]-1-ethylhydrazine |
InChI |
InChI=1S/C14H26N2O3Si/c1-4-16(15)11-12-19-20(17-2,18-3)13-10-14-8-6-5-7-9-14/h5-9H,4,10-13,15H2,1-3H3 |
Clave InChI |
HQBOQTUOINGOEQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCO[Si](CCC1=CC=CC=C1)(OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




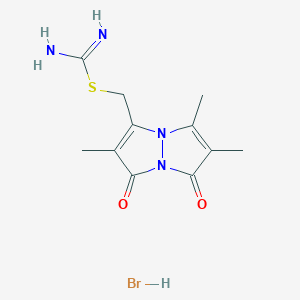

![(2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide](/img/structure/B13707668.png)
![Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate](/img/structure/B13707679.png)
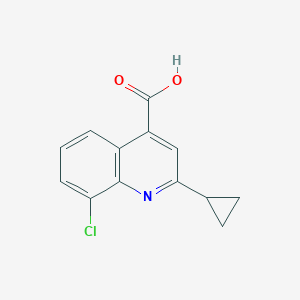
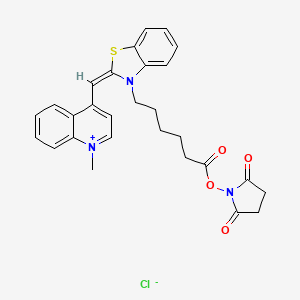
![2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone](/img/structure/B13707695.png)
![N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13707702.png)

![[(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13707721.png)
